molecular formula C12H16N4O3 B6503843 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1421517-74-9

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No. B6503843
CAS RN: 1421517-74-9
M. Wt: 264.28 g/mol
InChI Key: XAMSNLLFJFEIRT-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide, also known as 3MMP, is an organic compound with a pyrazole-based structure. It has been widely studied in the scientific community due to its unique biochemical and physiological properties. 3MMP has been found to have a range of potential applications in the laboratory and in medical research.

Scientific Research Applications

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been studied extensively in the scientific community due to its potential applications in laboratory research. It has been found to have a range of potential applications, including as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a ligand for binding to proteins. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a tool for studying the structure and function of proteins.

Mechanism of Action

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to act as an inhibitor of enzymes, specifically those involved in the synthesis of cyclic nucleotides. It binds to the active site of the enzyme and prevents the formation of cyclic nucleotides, thus inhibiting the enzyme’s activity. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been found to act as an inhibitor of protein-protein interactions, as it binds to the active site of the protein and prevents the formation of the desired protein-protein interaction.
Biochemical and Physiological Effects
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to act as an inhibitor of enzyme activity, as discussed above, and it has also been found to have a range of effects on cell signaling pathways. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to modulate the activity of G protein-coupled receptors and to affect the expression of genes involved in the regulation of cell proliferation and differentiation. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have anti-inflammatory and anti-cancer effects, as well as a range of other potential therapeutic effects.

Advantages and Limitations for Lab Experiments

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has a range of advantages and limitations for lab experiments. One of the main advantages of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is that it is relatively easy to synthesize, as discussed above. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide research. One potential direction is to further explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. Another potential direction is to explore its potential as a drug delivery system, as it has been found to bind to proteins and thus may be able to deliver drugs to specific sites in the body. Finally, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide could be further studied for its potential as a fluorescent probe for imaging, as it has been found to bind to proteins and thus may be able to provide a means of imaging specific sites in the body.

Synthesis Methods

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide can be synthesized by a variety of methods. One of the most common methods is the condensation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxylic acid with an appropriate amine. This method involves the reaction of the acid and amine in the presence of a base such as sodium hydroxide, followed by the addition of a catalytic amount of triethylamine. The reaction typically takes place at a temperature of 80-90°C and results in the formation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide in a yield of up to 90%.

properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)4-5-13-11(17)10-7-16(2)14-12(10)18-3/h6-7H,4-5H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMSNLLFJFEIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide

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